N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide
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Overview
Description
N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It features a quinoline core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl derivatives with quinoline-2-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts such as lutidine and solvents like dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Lutidine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
2-Aminobenzothiazole: Widely used in synthetic organic chemistry and biological research.
Uniqueness
N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific quinoline core structure combined with the aminophenyl and hydroxy functional groups. This combination imparts distinct biological activities and makes it a versatile compound for various applications .
Properties
CAS No. |
648896-18-8 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(2-aminophenyl)-8-hydroxy-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c17-10-5-1-2-6-11(10)19-16(22)12-8-14(21)9-4-3-7-13(20)15(9)18-12/h1-8,20H,17H2,(H,18,21)(H,19,22) |
InChI Key |
UFIYRXPNOZIREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC(=O)C3=C(N2)C(=CC=C3)O |
Origin of Product |
United States |
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